molecular formula C17H18N2O4S B5727571 N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-methylphenyl)acetamide

N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-methylphenyl)acetamide

Cat. No. B5727571
M. Wt: 346.4 g/mol
InChI Key: YLCCOSMNDSSUMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-methylphenyl)acetamide, also known as N-(4-(acetylamino)phenyl)-2-(4-methylphenyl)acetamide, is a synthetic compound that belongs to the family of sulfonamides. It is commonly referred to as NAPQI, and it is widely used in scientific research applications. The compound has been found to have a wide range of biochemical and physiological effects, and it has been extensively studied for its mechanism of action.

Scientific Research Applications

Enzyme Inhibitory Potential

  • Sulfonamide Derivatives as Enzyme Inhibitors : A study by Abbasi et al. (2019) explored the enzyme inhibitory potential of new sulfonamides, including derivatives of this compound, against α-glucosidase and acetylcholinesterase. The compounds demonstrated substantial inhibitory activity against yeast α-glucosidase, suggesting potential therapeutic applications (Abbasi et al., 2019).

Antimicrobial Properties

  • Antimicrobial and Genotoxic Properties : Benvenuti et al. (1997) synthesized derivatives of the compound and investigated their antimicrobial and genotoxic activities. This research contributes to understanding its potential as an antimicrobial agent (Benvenuti et al., 1997).

Immunomodulatory Effects

  • Modulation of Immune Response to Tumors : Wang et al. (2004) studied a compound similar in structure, focusing on its ability to modify lymphoid cell reactivity affected by tumor growth. The compound enhanced macrophage inhibitory effects on tumor cells, indicating potential in cancer immunotherapy (Wang et al., 2004).

Urease Inhibition and Antioxidant Activity

  • Sulfonamide Derivatives as Urease Inhibitors : Another study by Abbasi et al. (2018) synthesized derivatives of the compound to assess their urease inhibitory and antioxidant activities. The synthesized compounds showed higher urease inhibitory activity than the standard thiourea, suggesting their utility in treating urease-related disorders (Abbasi et al., 2018).

Structural and Synthesis Studies

  • Crystal Structure and Synthesis : Research by Obaleye et al. (2008) reported the X-ray structure of a complex containing a metabolite of this compound. The study provides insights into the structural aspects, which are essential for understanding its chemical behavior and potential applications (Obaleye et al., 2008).

properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-12-3-5-14(6-4-12)11-17(21)18-15-7-9-16(10-8-15)24(22,23)19-13(2)20/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCCOSMNDSSUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(acetylsulfamoyl)phenyl]-2-(4-methylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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